molecular formula C12H14N2O3 B1328036 3-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-propionic acid CAS No. 947013-62-9

3-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-propionic acid

Cat. No.: B1328036
CAS No.: 947013-62-9
M. Wt: 234.25 g/mol
InChI Key: BYFJSYXHEHVAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of 3-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-propionic acid follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing both aromatic and aliphatic functional groups. The compound is officially designated as 3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanoic acid, reflecting its structural composition that integrates a benzimidazole ring system with methyl substitutions and a three-carbon carboxylic acid chain. The benzimidazole core structure represents a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, establishing the fundamental framework for this derivative. The systematic classification places this compound within the broader category of benzimidazoles, which are characterized as compounds with a benzene ring fused to imidazoles.

The solubility profile of 2-benzimidazolepropionic acid in dimethyl sulfoxide demonstrates a solubility of greater than or equal to 30 milligrams per milliliter, equivalent to 157.73 millimolar concentration. This solubility characteristic provides a reference point for understanding the solution behavior of related compounds, though the additional methyl groups and oxo functionality in the target compound may alter its solubility profile. The melting point of 2-benzimidazolepropionic acid ranges from 229 to 231 degrees Celsius with decomposition, indicating substantial thermal stability that may be shared by related derivatives.

Another closely related compound, 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid with Chemical Abstracts Service number 753489-92-8, exhibits molecular formula C11H12N2O2 and represents an intermediate structural complexity between the simple 2-benzimidazolepropionic acid and the target compound. This compound contains a single methyl substitution compared to the dimethyl pattern in the target compound, providing insight into the progressive structural modifications within this series. The systematic comparison reveals that each additional methyl group contributes approximately 14 mass units to the molecular weight, consistent with the incremental addition of CH2 units.

Recent research on benzimidazole derivatives has demonstrated that structural modifications significantly influence biological activity, with compounds containing specific substitution patterns showing enhanced anti-inflammatory properties. Among synthesized benzimidazole derivatives, compounds designated as B2, B4, B7, and B8 demonstrated inhibitory concentration values lower than the standard ibuprofen in chemiluminescence assays, with compound B4 showing the highest anti-inflammatory activity with an inhibitory concentration of 2.4 plus or minus 0.2 micrograms per milliliter. These findings suggest that the structural features present in 3-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-propionic acid, particularly the dimethyl substitutions and oxo functionality, may contribute to enhanced biological activity compared to simpler analogs.

Properties

IUPAC Name

3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-13-9-5-3-8(4-6-11(15)16)7-10(9)14(2)12(13)17/h3,5,7H,4,6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFJSYXHEHVAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CCC(=O)O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Ring Closure

The benzimidazole nucleus is commonly synthesized by condensation of o-phenylenediamine derivatives with carboxylic acids or their derivatives (esters, acid chlorides) under dehydrating conditions.

  • Typical reaction: o-phenylenediamine derivative + carboxylic acid derivative → benzimidazole ring via cyclization.

  • Dehydrating agents: Phosphorus pentoxide (P2O5), polyphosphoric acid, or acidic solvents such as methanesulphonic acid are used to promote ring closure.

Methylation

Methyl groups at the 1 and 3 positions of the benzimidazole ring are introduced either by:

  • Using N-methyl-o-phenylenediamine as the starting diamine, which already contains the N-methyl substituent.
  • Post-cyclization methylation using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

Introduction of the Propionic Acid Side Chain

The propionic acid group at the 5-position of the benzimidazole ring can be introduced by:

  • Starting with a suitably substituted o-phenylenediamine bearing a propionic acid or its derivative at the 5-position.
  • Alternatively, functionalization of the benzimidazole ring post-cyclization via electrophilic substitution or cross-coupling reactions.

Detailed Preparation Method from Patent Literature

A closely related benzimidazole derivative preparation method is described in patent CA2722818C for bi-benzimidazole compounds, which can be adapted for the target compound:

Step Description Conditions Notes
1 Dissolution of 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid (or salt) in polar solvent Solvents: methanesulphonic acid, DMF, DMSO, methanol, ethanol, 2-propanol Methanesulphonic acid preferred for yield and purity
2 Addition of N-methyl-o-phenylenediamine (or salt) Added slowly over ~15 min Salts such as phosphate preferred for stability
3 Addition of phosphorus pentoxide (P2O5) Added slowly, reaction temperature up to 160 °C (preferably 110-130 °C) P2O5 acts as dehydrating agent to promote cyclization
4 Stirring for at least 1 hour at reaction temperature 130-160 °C Ensures complete ring closure and condensation
5 Cooling and dilution with water pH adjusted to 0-3 with base Precipitates product and removes impurities
6 Charcoal treatment and extraction Solvent: isopropanol/water Purification step
7 Isolation by precipitation with antisolvent (water) Cooling to ~40 °C Yields >80%, purity >98% by HPLC

This method yields benzimidazole derivatives with high purity and yield, suitable for pharmaceutical applications. The process is scalable and reproducible.

Alternative Synthetic Routes and Research Findings

  • Fischer Indole Synthesis Adaptation: Although primarily for indole derivatives, Fischer-type cyclizations under acidic and thermal conditions can inspire benzimidazole ring formation strategies, especially when hydrazone intermediates are involved. However, this is less common for benzimidazoles compared to indoles.

  • Use of Hydrazones and Diazonium Intermediates: Some methods involve diazotization of amino precursors followed by coupling with active methylene compounds to form benzimidazole rings, but these are more complex and less direct.

  • Methylation and Functional Group Manipulation: Post-synthesis methylation of benzimidazole nitrogen atoms can be achieved using methyl iodide or dimethyl sulfate, but starting with N-methylated diamines is more efficient.

Summary Table of Preparation Parameters

Parameter Typical Conditions Comments
Starting materials N-methyl-o-phenylenediamine, 5-substituted benzimidazole carboxylic acid derivatives Purity critical for yield
Solvent Methanesulphonic acid (preferred), DMF, DMSO, alcohols Methanesulphonic acid offers best yield and purity
Dehydrating agent Phosphorus pentoxide (P2O5) Essential for cyclization
Temperature 110-160 °C (optimal 130-145 °C) Higher temps risk decomposition
Reaction time 1-3 hours Ensures complete reaction
Work-up Dilution with water, pH adjustment (0-3), charcoal treatment Removes impurities
Purification Extraction with isopropanol/water, precipitation with water Achieves >98% purity
Yield >80% (up to 85-90%) High efficiency

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-propionic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents at various positions on the benzimidazole ring or the propionic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

3-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-propionic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzoimidazole Derivatives with Varied Side Chains

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Side Chain Key Features Biological Relevance References
3-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-propionic acid 1,3-Dimethyl-2-oxo-benzimidazole Propionic acid High polarity due to COOH; strong hydrogen-bonding capacity Potential anti-inflammatory agent
(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetic acid 1,3-Dimethyl-2-oxo-benzimidazole Acetic acid Shorter side chain; lower molecular weight Discontinued (synthesis challenges)
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid 1-Methyl-benzimidazole Butanoic acid Longer hydrophobic chain; hydroxyethyl-amino group enhances solubility Synthetic intermediate
Ethyl 3-(1-Methyl-2-oxo-N-(pyridin-2-yl)-benzimidazole-5-carboxamido)propanoate 1-Methyl-2-oxo-benzimidazole Propanoate ester Ester group increases lipophilicity; pyridylamide enhances binding affinity Medicinal chemistry candidate
3-[5-(Benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-thiazol-3-yl]propanoic acid Benzimidazole-thiazolidinone hybrid Propionic acid Thiazolidinone and sulfanyl groups introduce redox activity Enzyme inhibition potential

Key Observations

Side Chain Length and Functionality: The propionic acid side chain in the target compound offers a balance between hydrophilicity (via COOH) and moderate chain length, favoring solubility and intermolecular interactions . In contrast, the acetic acid analog (shorter chain) may exhibit reduced bioavailability due to faster renal clearance, possibly contributing to its discontinued status . The butanoic acid derivative () has enhanced lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

The thiazolidinone-sulfanyl hybrid () introduces heterocyclic diversity, enabling disulfide bond formation or metal chelation, which are absent in the target compound .

Pharmacological Potential: The propionic acid moiety is structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs) described in , suggesting shared therapeutic mechanisms (e.g., cyclooxygenase inhibition) . The ethyl ester derivative () acts as a prodrug, requiring hydrolysis to release the active carboxylic acid, which may delay onset but improve oral absorption .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The COOH group in the target compound forms robust hydrogen bonds, as observed in crystal structures of related benzoimidazole derivatives . This contrasts with the ester and amide analogs (), where weaker hydrogen-bonding capacity may affect crystallinity .
  • Solubility: The target compound’s solubility in basic aqueous solutions (similar to ’s synthesis conditions) is critical for formulation, whereas the thiazolidinone hybrid () may require organic solvents due to its complex heterocyclic structure .

Biological Activity

3-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-propionic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes the current understanding of its biological activity, supported by experimental data and case studies.

Chemical Structure and Properties

  • IUPAC Name : 3-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-propionic acid
  • Molecular Formula : C12H14N2O3
  • Molecular Weight : 230.25 g/mol
  • CAS Number : 55241-49-1

The compound features a benzoimidazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with a benzoimidazole structure often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoimidazole can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. The mechanism may involve interference with bacterial cell wall synthesis or DNA replication.

Bacterial Strain Activity (MIC µg/mL) Reference
Staphylococcus aureus15
Escherichia coli30

Anticancer Properties

The anticancer potential of 3-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-propionic acid has been explored in several studies. It has shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study: MCF-7 Breast Cancer Cells
    • Method : MTT assay was used to evaluate cytotoxicity.
    • Results : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.
    • Mechanism : Induction of apoptosis was confirmed via caspase activation assays.
  • Case Study: HCT116 Colon Cancer Cells
    • The compound demonstrated significant antiproliferative effects, with evidence suggesting it acts as a protein kinase inhibitor targeting pathways involved in cell growth and survival.

Apoptosis Induction

The compound's ability to induce apoptosis in cancer cells is attributed to the activation of caspases and the generation of reactive oxygen species (ROS). Studies have shown that treatment with this compound leads to increased levels of ROS, which are critical mediators in the apoptotic pathway.

DNA Interaction

Investigations into the interaction between the compound and DNA have revealed a potential intercalative binding mode. This was assessed using ethidium bromide displacement assays, indicating that the compound may bind to DNA and inhibit replication processes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-propionic acid, and how can purity be validated?

  • Methodological Answer : A typical synthesis involves cyclization of substituted benzoimidazole precursors under reflux with acetic acid and sodium acetate as catalysts, followed by propionic acid side-chain introduction via nucleophilic substitution or coupling reactions . Purity validation requires elemental analysis (C, H, N), IR spectroscopy (to confirm carbonyl and carboxylic acid groups), and NMR (¹H/¹³C) to verify regioselectivity and absence of byproducts. For example, IR peaks near 1700 cm⁻¹ (C=O) and 2500–3000 cm⁻¹ (COOH) are critical .

Q. How can single-crystal X-ray diffraction (SCXRD) be applied to determine the molecular conformation and hydrogen-bonding network of this compound?

  • Methodological Answer : SCXRD studies require high-quality crystals grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Use the SHELX suite (SHELXL for refinement) to resolve the structure, focusing on torsion angles (e.g., benzoimidazole-propionic acid linkage) and hydrogen-bonding motifs (e.g., O–H···O/N interactions). Etter’s graph set analysis can categorize motifs like R22(8)R_2^2(8) chains formed by carboxylic acid dimers .

Q. What spectroscopic techniques are most effective for distinguishing between keto-enol tautomers in this compound?

  • Methodological Answer : ¹H NMR in DMSO-d₆ can identify tautomers: enol forms show downfield-shifted hydroxyl protons (~12–14 ppm), while keto forms exhibit sharper carbonyl signals. Variable-temperature NMR or 2D NOESY may resolve dynamic equilibria. IR spectroscopy further differentiates tautomers via C=O (keto, ~1700 cm⁻¹) vs. O–H (enol, ~3200 cm⁻¹) peaks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of analogs with modified benzoimidazole cores?

  • Methodological Answer : Introduce substituents at the benzoimidazole 1- and 3-positions (e.g., halogens, alkyl groups) via Suzuki-Miyaura coupling or Ullmann reactions. Test analogs for target binding (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett σ values, logP). Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases) can predict binding modes, as seen in similar triazole-thiazole hybrids .

Q. What computational strategies are suitable for predicting the compound’s solubility and crystallinity in varying solvent systems?

  • Methodological Answer : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to compute solubility parameters in solvents like DMSO, ethanol, or water. Molecular dynamics (MD) simulations with force fields (e.g., AMBER) can model crystal packing efficiency. Pair distribution function (PDF) analysis of X-ray diffraction data may reveal polymorphic tendencies, particularly if solvates (e.g., ethanolates) form during crystallization .

Q. How do hydrogen-bonding interactions influence the compound’s stability under thermal or photolytic stress?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures linked to hydrogen-bond network robustness. UV-Vis spectroscopy under controlled light exposure assesses photostability, where stronger O–H···N interactions may reduce degradation. Compare experimental data with Hirshfeld surface analysis (CrystalExplorer) to map interaction contributions .

Contradictions and Limitations in Current Data

  • Synthetic Yield Variability : reports yields >70% for analogous benzoimidazole derivatives, but steric hindrance from the 1,3-dimethyl group in the target compound may reduce efficiency, requiring optimized stoichiometry or microwave-assisted synthesis .
  • Polymorphism Gaps : While highlights ethanol solvates in related structures, no data exists on anhydrous vs. hydrated forms of this compound, necessitating polymorph screening via high-throughput crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.